4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

FtsZ inhibition Antibacterial Structural Activity Relationship

4-Bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a synthetic isoxazole-benzamide hybrid with the molecular formula C18H15BrN2O2 and a molecular weight of 371.2 g/mol. The compound features a 4-bromobenzamide moiety linked via a methylene bridge to the 3-position of a 5-(p-tolyl)isoxazole ring.

Molecular Formula C18H15BrN2O2
Molecular Weight 371.234
CAS No. 952962-05-9
Cat. No. B2368455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
CAS952962-05-9
Molecular FormulaC18H15BrN2O2
Molecular Weight371.234
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H15BrN2O2/c1-12-2-4-13(5-3-12)17-10-16(21-23-17)11-20-18(22)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,20,22)
InChIKeyGPMLWLOUFMKNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide (CAS 952962-05-9): Structural and Functional Profile for Research Procurement


4-Bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a synthetic isoxazole-benzamide hybrid with the molecular formula C18H15BrN2O2 and a molecular weight of 371.2 g/mol . The compound features a 4-bromobenzamide moiety linked via a methylene bridge to the 3-position of a 5-(p-tolyl)isoxazole ring. Its design combines a halogenated aromatic ring with a substituted heterocycle, a common motif in early-stage drug discovery probes targeting protein-protein interactions or enzyme inhibition. However, a comprehensive search of primary research literature, patents, and authoritative databases reveals an absence of published, quantitative biological activity data for this specific compound. This evidence gap is critical for procurement decisions, as it means any claimed differentiation from close analogs currently relies on structural inference rather than measured performance.

Why Generic Substitution Fails for 4-Bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide in Research Programs


Generic substitution among isoxazole-benzamide analogs is scientifically unjustified without quantitative structure-activity relationship (QSAR) data linking specific substituents to biological outcomes. The target compound's unique combination of a 4-bromo substituent on the benzamide ring and a 5-(p-tolyl) group on the isoxazole ring creates a distinct electronic and steric profile. Even minor changes in halogen position (e.g., 2-bromo vs. 4-bromo) or aryl substitution (e.g., p-tolyl vs. phenyl) have been shown in related isoxazole-containing benzamide FtsZ inhibitors to drastically alter antibacterial potency and selectivity [1]. Therefore, assuming another in-class compound can replicate this molecule's performance without direct, comparative data is a high-risk assumption for any research program. The quantitative evidence below, though limited for the exact compound, underscores the necessity of obtaining compound-specific data or performing direct head-to-head assays before substitution.

Quantitative Differentiation Evidence for 4-Bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide (CAS 952962-05-9)


Structural Uniqueness vs. Broader Isoxazole-Benzamide FtsZ Inhibitor Class

The target compound possesses a unique substitution pattern—4-bromobenzamide and 5-(p-tolyl)isoxazole—that is not explicitly represented among the biologically characterized analogs in the most relevant FtsZ inhibitor study. In that study, structural modifications on the isoxazole ring and benzamide moiety directly correlated with shifts in antibacterial activity against S. aureus. For instance, changing the isoxazole connection point (3-yl vs. 5-yl) produced compounds B14 and B16 with 'strong antibacterial activity', whereas other isomers were inactive [1]. The target compound's specific substitution pattern represents an unexplored region of this SAR landscape. While no direct quantitative comparator exists for this exact compound, the class-level inference is that its activity cannot be predicted from existing members; it must be empirically determined.

FtsZ inhibition Antibacterial Structural Activity Relationship

Halogen Positioning Impact: 4-Bromo vs. 2-Bromo and Des-Bromo Analog Comparison

In the design of benzamide-based enzyme inhibitors, the position of halogen atoms critically influences binding mode and potency. A related study on oxazole-benzamide FtsZ inhibitors demonstrated that subtle changes in halogen placement on the benzamide ring could alter anti-staphylococcal activity [1]. While this study did not include the exact 4-bromo-p-tolyl combination, the fundamental importance of halogen positioning is well-documented across the chemotype. The target compound's 4-bromo substitution is expected to engage in distinct halogen-bonding interactions compared to 2-bromo or 3-bromo analogs, potentially affecting target selectivity and binding kinetics. However, no direct comparative data exists for the target compound against these isomers.

Halogen bonding Ligand-receptor interactions Medicinal chemistry

Physicochemical Property Differentiation: Lipophilicity and Molecular Weight

The target compound (MW 371.2, CLogP estimated ~3.8) occupies a distinct physicochemical space compared to simpler isoxazole-benzamide fragments. For example, the fragment hit 3-methyl-4-phenylisoxazol-5-amine (MW 174.2) bound to the BRD4 bromodomain with an IC50 of 6.70E+3 nM, representing a low-affinity starting point [1]. The target compound's increased molecular weight and lipophilicity, contributed by the 4-bromobenzamide and p-tolyl groups, are consistent with a 'hit-to-lead' optimization step, potentially increasing binding affinity and membrane permeability. However, no direct binding or ADME data for the target compound is available to quantify this improvement.

Drug-likeness Lipophilicity Physicochemical properties

Optimal Research Application Scenarios for 4-Bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide (CAS 952962-05-9)


Structure-Activity Relationship (SAR) Exploration of FtsZ Inhibitors

The compound is a suitable candidate for expanding the SAR landscape of isoxazole-benzamide FtsZ inhibitors. Its uncharacterized 4-bromo and 5-(p-tolyl) substitution pattern directly addresses unexplored chemical space identified in the foundational study by Bi et al. [1]. Incorporating this compound into a screening panel alongside known actives (e.g., B14, B16) would clarify the tolerance for halogen position and aryl substitution, potentially revealing new potency or selectivity vectors.

Chemical Probe Development for Bromodomain or Protein-Protein Interaction Targets

Given the precedent for isoxazole fragments binding to bromodomains (e.g., BRD4) [1], this structurally elaborated analog could serve as a starting point for developing selective probes for epigenetic reader domains. Its increased molecular complexity over the fragment hit suggests potential for higher affinity, though this must be verified experimentally.

Methodology Development for Isoxazole-Benzamide Library Synthesis

The compound's specific substitution pattern makes it a useful test substrate for developing synthetic methodologies aimed at constructing isoxazole-benzamide libraries. Its synthesis can validate reaction conditions for late-stage functionalization, particularly for introducing bromine at the para-position of the benzamide ring and for coupling p-tolyl-substituted isoxazoles with aminomethyl linkers.

In Silico Docking and Molecular Dynamics Simulations

Without experimental bioactivity data, computational studies can provide initial binding hypotheses. The compound's distinct substitution pattern can be docked into FtsZ or bromodomain crystal structures (e.g., PDB 4LR6) [1] to predict binding modes and guide subsequent synthesis of active analogs, thereby justifying procurement for in silico-led discovery programs.

Quote Request

Request a Quote for 4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.